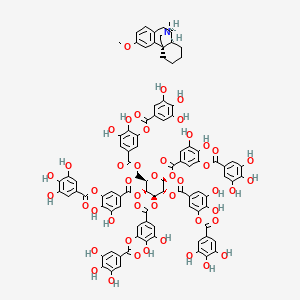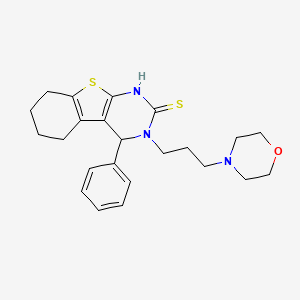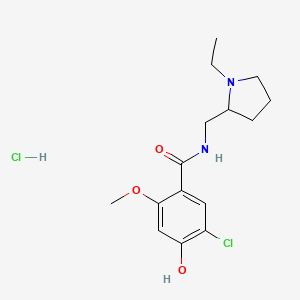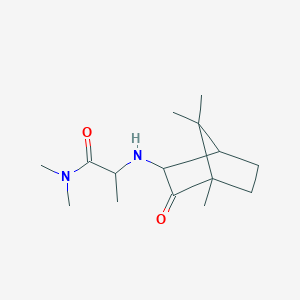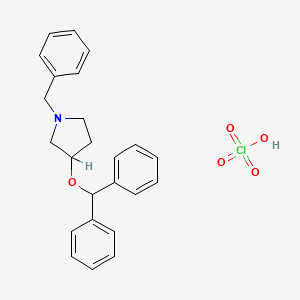![molecular formula C25H30N3O4S- B12713640 3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate CAS No. 74398-70-2](/img/structure/B12713640.png)
3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate is a complex organic compound with a unique structure that includes an indolium ion, an ethyl group, and a propanenitrile group
Métodos De Preparación
The synthesis of 3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate involves multiple steps. The synthetic route typically includes the following steps:
Formation of the indolium ion: This step involves the reaction of an indole derivative with an alkylating agent to form the indolium ion.
Introduction of the ethyl and methyl groups: This step involves the alkylation of the indolium ion with ethyl and methyl groups.
Formation of the ethenyl group: This step involves the reaction of the indolium ion with an ethenylating agent.
Formation of the anilino group: This step involves the reaction of the indolium ion with an aniline derivative.
Formation of the propanenitrile group: This step involves the reaction of the indolium ion with a propanenitrile derivative.
Formation of the sulfate salt: This step involves the reaction of the indolium ion with sulfuric acid to form the sulfate salt.
Análisis De Reacciones Químicas
3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form various oxidation products.
Reduction: This compound can undergo reduction reactions to form various reduction products.
Substitution: This compound can undergo substitution reactions with various reagents to form substitution products.
Addition: This compound can undergo addition reactions with various reagents to form addition products.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution and addition reactions.
Aplicaciones Científicas De Investigación
3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate has various scientific research applications, including:
Chemistry: This compound is used as a reagent in various chemical reactions and as a building block for the synthesis of other complex organic compounds.
Biology: This compound is used in biological research to study its effects on various biological systems and processes.
Medicine: This compound is used in medical research to study its potential therapeutic effects and to develop new drugs.
Industry: This compound is used in various industrial applications, including the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism of action of 3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins to exert its effects. The specific molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate can be compared with other similar compounds, such as:
3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;chloride: This compound has a similar structure but with a chloride ion instead of a sulfate ion.
3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;bromide: This compound has a similar structure but with a bromide ion instead of a sulfate ion.
3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;iodide: This compound has a similar structure but with an iodide ion instead of a sulfate ion.
The uniqueness of this compound lies in its specific combination of functional groups and its sulfate ion, which can influence its chemical and biological properties.
Propiedades
Número CAS |
74398-70-2 |
|---|---|
Fórmula molecular |
C25H30N3O4S- |
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate |
InChI |
InChI=1S/C25H30N3.H2O4S/c1-6-28(17-9-16-26)21-14-12-20(19(2)18-21)13-15-24-25(3,4)22-10-7-8-11-23(22)27(24)5;1-5(2,3)4/h7-8,10-15,18H,6,9,17H2,1-5H3;(H2,1,2,3,4)/q+1;/p-2 |
Clave InChI |
QYBVKXDHEPIPLH-UHFFFAOYSA-L |
SMILES isomérico |
CCN(CCC#N)C1=CC(=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C)C.[O-]S(=O)(=O)[O-] |
SMILES canónico |
CCN(CCC#N)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[4-[[6'-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-2'-yl]amino]phenyl]sulphonyl]piperidine](/img/structure/B12713561.png)
